4-methyl-3-(5-methyl-4-phenylthiophen-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole
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Overview
Description
4-METHYL-3-(5-METHYL-4-PHENYL-3-THIENYL)-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE is a complex organic compound with a unique structure that includes a triazole ring, a thienyl group, and a nitro-substituted pyrazole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-(5-METHYL-4-PHENYL-3-THIENYL)-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the thienyl and pyrazole groups. Common reagents used in these reactions include hydrazines, thiophenes, and nitro compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-(5-METHYL-4-PHENYL-3-THIENYL)-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-METHYL-3-(5-METHYL-4-PHENYL-3-THIENYL)-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-METHYL-3-(5-METHYL-4-PHENYL-3-THIENYL)-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-3-THIOSEMICARBAZIDE: A related compound with a similar core structure but different substituents.
4-PHENYLTHIOSEMICARBAZIDE: Another similar compound with a phenyl group instead of the thienyl group.
4,4-DIMETHYL-3-THIOSEMICARBAZIDE: A compound with two methyl groups instead of the more complex substituents.
Uniqueness
4-METHYL-3-(5-METHYL-4-PHENYL-3-THIENYL)-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE is unique due to its combination of a triazole ring, thienyl group, and nitro-substituted pyrazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16N6O2S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-methyl-3-(5-methyl-4-phenylthiophen-3-yl)-5-[(4-nitropyrazol-1-yl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H16N6O2S2/c1-12-16(13-6-4-3-5-7-13)15(10-27-12)17-20-21-18(22(17)2)28-11-23-9-14(8-19-23)24(25)26/h3-10H,11H2,1-2H3 |
InChI Key |
PULAONVHUOIESV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CS1)C2=NN=C(N2C)SCN3C=C(C=N3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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